Methyl adamantane-1-carboxylate

概要

説明

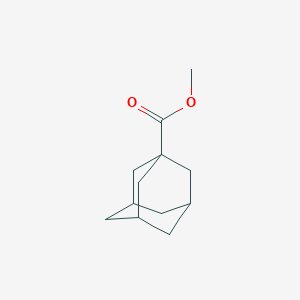

Methyl adamantane-1-carboxylate (CAS: 711-01-3) is a derivative of adamantane, a rigid, diamondoid hydrocarbon. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol. The compound features a methyl ester group (-COOCH₃) attached to the bridgehead carbon of the adamantane core, conferring unique steric and electronic properties .

Synthesis: The compound is synthesized via acid-catalyzed esterification of adamantane-1-carboxylic acid with methanol and sulfuric acid under reflux, achieving yields of 95–98% . Key spectral data include:

- ¹H-NMR (CDCl₃): δ 1.62–1.75 (m, 6H), 1.84–1.89 (m, 6H), 1.95–2.02 (m, 3H), 3.63 (s, 3H) .

- ¹³C-NMR: Peaks at δ 27.9, 36.5, 38.8, 40.7, 51.5, and 178.2 (C=O) .

Applications:

It serves as a precursor for hydrazide derivatives (e.g., adamantane-1-carbohydrazide) used in antimicrobial and anticancer agents .

Safety:

Hazard warnings include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

準備方法

Synthetic Routes and Reaction Conditions

Methyl adamantane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of adamantane-1-carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Types of Reactions

Methyl adamantane-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form adamantane-1-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Sodium hydride and other strong bases are often used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include adamantane-1-carboxylic acid, adamantane-1-methanol, and various substituted adamantane derivatives .

科学的研究の応用

Chemical Synthesis Applications

Building Block in Organic Synthesis

Methyl adamantane-1-carboxylate serves as a crucial building block in the synthesis of more complex molecules, including dendrimers and other functionalized adamantane derivatives. These derivatives have potential applications in drug delivery systems and material science .

Reactivity Studies

MAC has been studied for its reactivity with various chemical species. For example, its reaction with acetonitrile demonstrates its utility as a reactant in organic synthesis. The unique positioning of the carboxylate group contributes to its reactivity profile compared to other derivatives.

Biological Applications

Antibacterial Activity

Preliminary studies have indicated that this compound exhibits weak antibacterial activity against certain bacterial strains. However, further research is needed to elucidate its potential therapeutic applications .

Molecular Docking Studies

In silico studies have explored the binding modes of adamantyl derivatives, including MAC, within cholinesterase enzymes. These studies suggest that hydrophobic interactions play a significant role in the binding affinities of these compounds, which could be relevant for developing new inhibitors for cholinesterase-related conditions .

Pharmaceutical Chemistry

Intermediate in Drug Synthesis

this compound is an intermediate in the synthesis of various pharmaceutical compounds. For instance, it can be converted into adamantane-1-carbohydrazide through reactions with hydrazine hydrate, which can then be further modified to yield new pharmacologically active compounds .

Data Tables

| Compound | Activity Type | Observations |

|---|---|---|

| This compound | Antibacterial | Weak activity against specific bacterial strains |

| Adamantane-1-carbohydrazide | Cholinesterase inhibition | Moderate inhibitory activity against BChE |

Case Studies

Case Study: Synthesis of Adamantane Derivatives

In a study involving the synthesis of various adamantane derivatives, this compound was utilized as a starting material for creating novel compounds with potential biological activities. The derivatives were evaluated for their interactions with cholinesterase enzymes through molecular docking simulations, demonstrating promising binding affinities that could lead to new therapeutic agents .

Case Study: Development of Drug Delivery Systems

Research has indicated that adamantane-based compounds, including MAC, can be incorporated into drug delivery systems due to their unique structural properties. Studies exploring the encapsulation efficiency and release profiles of drugs using MAC-derived materials have shown enhanced delivery mechanisms compared to traditional carriers .

作用機序

The mechanism by which methyl adamantane-1-carboxylate exerts its effects is largely dependent on its structural properties. The rigid, diamond-like structure of adamantane allows for unique interactions with molecular targets, including enzymes and receptors . These interactions can modulate biological pathways, leading to various therapeutic effects .

類似化合物との比較

Comparison with Similar Adamantane Derivatives

Ethyl Adamantane-1-Carboxylate

- Structure : Ethyl ester analog (C₁₃H₂₀O₂; CAS: 2094-73-7).

- Synthesis: Similar to the methyl ester but using ethanol instead of methanol.

- Applications : Used in analogous synthetic pathways for hydrazides and coordination polymers .

Triazole and Tetrazole Derivatives

Examples :

- 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (mtrzadcH) :

- 3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid (tzadcH): Yield: 81% .

Comparison :

- Bioactivity : Triazole/tetrazole derivatives exhibit enhanced interactions with biological targets (e.g., enzymes, DNA) compared to the methyl ester, which is primarily a synthetic intermediate .

- Solubility : The polar nitrogen-rich groups improve aqueous solubility relative to the hydrophobic methyl ester .

Halogenated Derivatives

Example : 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate (2b)

- Structure : Combines adamantane with a chlorinated aromatic ester.

- Synthesis : Reacts 1-adamantyl bromomethyl ketone with 2-chlorobenzoic acid (yield: 83%) .

- Applications : Explored in antifungal and anticancer studies due to enhanced electronic effects .

Comparison :

Long-Chain Alkyl Derivatives

Example : 3,7-Dimethyloctyl Adamantane-1-Carboxylate

- Structure : Features a branched alkyl chain.

- Bioactivity: Demonstrates synergistic toxicity with topotecan in A549 lung carcinoma cells, likely due to increased membrane permeability from the lipophilic chain .

- Comparison : The extended alkyl chain enhances cellular uptake but may reduce solubility in aqueous media compared to the methyl ester .

Phenolic Derivatives

Example : 2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl Adamantane-1-Carboxylate (21)

- Synthesis : Derived from hydrogenation of precursor esters (yield: 81%) .

- Properties: The phenolic hydroxyl groups confer antioxidant activity and improve solubility in polar solvents .

- Applications: Potential use in neurodegenerative disease research due to antioxidant properties .

Key Research Findings

- Antimicrobial Activity : Hydrazide-hydrazones derived from methyl adamantane-1-carboxylate show MIC values of 1–8 µg/mL against Staphylococcus aureus and Candida albicans .

- Cytotoxicity: Triazole derivatives exhibit IC₅₀ values of 5–20 µM in cancer cell lines, outperforming the methyl ester, which is non-cytotoxic .

- Catalytic Applications : Adamantane carboxylates stabilize rhodium catalysts in C–H activation reactions, with steric bulk improving selectivity .

生物活性

Methyl adamantane-1-carboxylate, an adamantane derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's potential therapeutic applications.

Chemical Synthesis

The synthesis of this compound typically involves the esterification of adamantane-1-carboxylic acid with methanol. This reaction is catalyzed by sulfuric acid, resulting in the formation of the methyl ester. The general reaction can be summarized as follows:

This compound can then be further reacted with hydrazine hydrate to yield various hydrazide derivatives, which have been extensively studied for their biological activities .

Biological Activities

This compound and its derivatives exhibit a range of biological activities, including:

- Antibacterial Activity : Several studies have reported that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown minimum inhibitory concentration (MIC) values as low as 0.5–2.0 μg/mL against various bacterial strains .

- Antifungal Activity : The compound also demonstrates antifungal activity, particularly against Candida albicans, making it a candidate for further research in antifungal therapies .

- Anticancer Activity : Some derivatives exhibit cytotoxic effects against human cancer cell lines, indicating potential for use in cancer treatment. For example, specific hydrazide-hydrazone derivatives derived from this compound have shown promising results in inhibiting cancer cell proliferation .

- Anti-inflammatory Effects : The incorporation of an adamantyl moiety into various compounds has been linked to anti-inflammatory activities, suggesting that this compound could be beneficial in treating inflammatory conditions .

Case Study 1: Antibacterial and Antifungal Properties

A study focused on the antibacterial and antifungal activities of hydrazone derivatives synthesized from this compound revealed that several compounds exhibited potent activity against Staphylococcus epidermidis and Candida albicans. The most effective compounds had MIC values ranging from 62.5 to 1000 µg/mL, highlighting their potential as therapeutic agents .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies using the MTT assay demonstrated that certain derivatives did not significantly affect the viability of A549 (lung cancer), T47D (breast cancer), L929 (fibroblast), and HeLa (cervical cancer) cell lines at tested concentrations. This suggests a favorable safety profile for these compounds, warranting further investigation into their mechanisms of action .

Summary of Biological Activities

| Activity | Description | MIC Values |

|---|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | 0.5–2.0 μg/mL |

| Antifungal | Active against Candida albicans | Varies by derivative |

| Anticancer | Cytotoxic effects observed in multiple human cancer cell lines | Not significant at tested concentrations |

| Anti-inflammatory | Potential use in treating inflammatory conditions | Not quantified |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl Adamantane-1-Carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via two primary routes:

- Thionyl Chloride Method : Adamantane-1-carboxylic acid reacts with thionyl chloride in methanol under reflux (60°C, 12 hours), yielding 95% product after crystallization .

- Chlorocarbonylation : Adamantane reacts with oxalyl chloride and benzoyl peroxide in chlorobenzene (80–90°C, 20 hours), yielding 82% product with a 55:45 ratio of 1- and 2-isomers. Fractional distillation isolates the 1-carboxylate isomer .

- Key Factors : Excess methanol and controlled reflux minimize side reactions. Isomer separation requires precise distillation conditions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Adamantyl CH₂ protons appear as singlets at δ 2.08–2.05 ppm. Methoxy protons resonate at δ 3.79 ppm .

- ¹³C NMR : Ester carbonyl at δ 176.5 ppm; adamantyl carbons between δ 27.9–40.9 ppm .

- HRMS : Molecular ion [M+H]⁺ at m/z 287.1641 (APCI-TOF) confirms molecular formula .

- Melting Point : 38–40°C (post-crystallization) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (GHS Category 4 oral toxicity, Category 2 skin/eye irritation) .

- Spill Management : Absorb spills with inert materials (e.g., quartz sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How does this compound participate in regioselective C(sp³)–H functionalization?

- Methodological Answer :

- Bromination : Manganese/bipyridine catalysis with NBS and TMSN₃ selectively brominates tertiary C–H bonds. Reaction time controls product distribution:

| Reaction Time | Major Product | Yield |

|---|---|---|

| 30 minutes | Mono-brominated | 62% |

| 18 hours | Di-brominated | Major |

| This method avoids radical side reactions, enabling precise functionalization . |

Q. What role does this compound play in supramolecular host-guest interactions?

- Methodological Answer :

- Cyclodextrin Binding : The adamantyl group exhibits high affinity for β-cyclodextrin (β-CD) derivatives. Binding constants (K) vary with methylation patterns:

| β-CD Derivative | K (M⁻¹) |

|---|---|

| Native β-CD | 1200 |

| 2,6-Di-O-methyl-β-CD | 1500 |

| 2,3-Di-O-methyl-β-CD | <100 |

| Methylation at primary hydroxy groups (e.g., 6-O-methyl) enhances binding, while secondary group methylation disrupts hydrophobic interactions . |

Q. How is computational modeling applied to study reaction mechanisms involving this compound?

- Methodological Answer :

- DFT Studies : Simplified models (e.g., replacing adamantane-1-carboxylate with acetate) reduce computational cost while retaining mechanistic fidelity. For example:

- C–H Activation Barriers : Meta-C–H activation requires 16× higher energy than para-C–H in Rh-catalyzed alkynylation. Steric effects from the adamantyl group favor para-selectivity .

- Validation : Experimental kinetics and isotopic labeling corroborate computed transition states.

Q. What synthetic strategies leverage this compound for anticancer drug development?

- Methodological Answer :

- Hybrid Compound Synthesis :

Hydrazide Formation : React with hydrazine to form adamantane-1-carbohydrazide (precursor for triazole derivatives) .

Mannich Bases : Condense triazole-thiones with piperazines and formaldehyde (ethanol, 15 minutes) to create N-Mannich bases (IC₅₀ < 10 µM in cytotoxicity assays) .

- Docking Studies : Adamantyl groups enhance hydrophobic interactions with kinase active sites, improving binding scores by 20–30% compared to non-adamantyl analogs .

特性

IUPAC Name |

methyl adamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-14-11(13)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYOOVNORYNXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221317 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711-01-3 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。